molecular formula C11H15NO B14817456 3-Cyclopropoxy-N,5-dimethylaniline

3-Cyclopropoxy-N,5-dimethylaniline

Cat. No.: B14817456
M. Wt: 177.24 g/mol
InChI Key: MPCKWRBZDZOOFC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,5-dimethylaniline is an organic compound with the molecular formula C11H15NO and a molar mass of 177.245 g/mol . This compound is a derivative of aniline, featuring a cyclopropoxy group and two methyl groups attached to the aromatic ring. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 3-Cyclopropoxy-N,5-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the compound can be synthesized by reacting 3,5-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For example, the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol using a pretreated Raney-Ni® catalyst has been reported . This method involves the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline.

Chemical Reactions Analysis

3-Cyclopropoxy-N,5-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-N,5-dimethylaniline has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,5-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This oxidative stress can result in apoptosis or oncogenesis, particularly in neural cells . The compound’s effects on the nervous system, especially during development, are of particular interest in toxicological studies.

Comparison with Similar Compounds

3-Cyclopropoxy-N,5-dimethylaniline can be compared with other similar compounds, such as N,N-dimethylaniline and 3,5-dimethylaniline .

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-N,5-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-5-9(12-2)7-11(6-8)13-10-3-4-10/h5-7,10,12H,3-4H2,1-2H3

InChI Key

MPCKWRBZDZOOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC2)NC

Origin of Product

United States

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